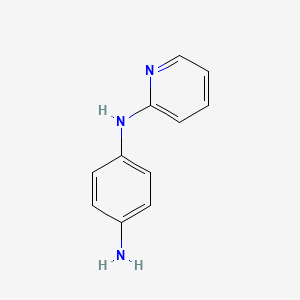

N-pyridin-2-yl-benzene-1,4-diamine

Description

Overview and Context in Aromatic Diamine Chemistry

N-pyridin-2-yl-benzene-1,4-diamine is an organic compound belonging to the class of aromatic diamines. Its structure features a central benzene (B151609) ring substituted with two amino groups at the para (1,4) positions. One of these amino groups is further functionalized with a pyridin-2-yl group. This unique arrangement of a phenylenediamine core and a pyridine (B92270) ring gives the molecule distinct electronic and steric characteristics.

Aromatic diamines are a cornerstone of modern chemistry, serving as vital precursors and building blocks in a multitude of synthetic applications. nih.goviucr.org The pyridine ring, a nitrogen-containing heterocycle, is a common isostere of benzene found in many medicinally important molecules, often enhancing pharmacological properties. The combination of the reactive diamine core with the hydrogen-bonding and metal-coordinating capabilities of the pyridine moiety makes this compound a versatile molecule within the broader family of aromatic diamines. Its structure allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.

The synthesis of this compound can be achieved through methods such as nucleophilic aromatic substitution. For instance, a related compound, N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine, is synthesized by reacting a substituted 2-chloropyridine (B119429) with p-phenylenediamine (B122844). mdpi.comresearchgate.net A general one-step synthesis for this compound involves the reaction between 4,4'-bipyridine (B149096) amine and 1,4-dibromobenzene (B42075) under mild conditions.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.23 g/mol cymitquimica.com |

| IUPAC Name | N¹-(pyridin-2-yl)benzene-1,4-diamine sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

| InChI Key | GIGDUYPRRWGWIC-UHFFFAOYSA-N cymitquimica.comsigmaaldrich.com |

| CAS Number | 192217-97-3 sigmaaldrich.com |

Research Significance and Interdisciplinary Relevance

The significance of this compound stems from its versatile chemical nature, which lends itself to a wide array of interdisciplinary research applications.

Coordination Chemistry: The presence of the pyridine nitrogen and the amino groups makes the compound an effective chelating agent. It can form stable complexes with various metal ions, which can then be used in catalytic processes. The resulting metal complexes are subjects of study for their unique structural and electronic properties.

Materials Science: This compound is utilized as a building block in the development of advanced materials. It has found application in the production of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The aromatic and heterocyclic components contribute to the electronic properties required for these applications. Structurally related compounds, such as N,N'-di(pyridin-2-yl)benzene-1,4-diamine, are noted for forming robust supramolecular structures through hydrogen bonding, a property relevant to materials design.

Medicinal Chemistry: In the realm of drug discovery, this compound serves as a key scaffold for synthesizing biologically active molecules. The general class of ortho-phenylene diamines are valuable precursors for creating compounds used in catalysis and other applications. nih.goviucr.org Derivatives incorporating imidazole (B134444) and pyridine moieties have been investigated as kinase inhibitors, demonstrating the potential of this structural motif in developing targeted therapeutics. mdpi.comdntb.gov.ua For example, a related derivative showed moderate inhibitory affinity for c-Jun N-terminal kinase 3 (JNK3). mdpi.com

Scope of Academic Inquiry

Academic inquiry into this compound and its derivatives is broad, covering fundamental synthesis, structural analysis, and application-driven research. Current research focuses on several key areas:

Synthesis and Characterization: Researchers continue to explore efficient synthetic pathways to this and related molecules. mdpi.comresearchgate.net Characterization often involves techniques like NMR, mass spectrometry, and single-crystal X-ray diffraction to confirm the structure and study its conformational properties. mdpi.comnih.gov

Supramolecular Chemistry: The ability of this molecule and its analogues to form hydrogen-bonded networks is an active area of investigation. Studies on compounds like N,N'-di(pyridin-2-yl)benzene-1,4-diamine reveal the formation of complex structures, such as tapes and co-crystals, driven by intermolecular forces like N-H···N hydrogen bonds and π–π stacking interactions. iucr.orgresearchgate.netnih.gov Understanding these interactions is crucial for crystal engineering and the design of materials with specific properties.

Development of Novel Inhibitors: Building on the pyridine-diamine scaffold, medicinal chemists are designing and synthesizing new compounds as potential enzyme inhibitors. mdpi.comresearchgate.net Research involves modifying the core structure to enhance potency and selectivity for specific biological targets, such as protein kinases involved in disease pathways. mdpi.comdntb.gov.ua

Advanced Materials: The compound's role as a precursor for materials used in electronics continues to be a subject of study. This includes investigating how its structural and electronic properties influence the performance of devices like OLEDs.

Table 2: Comparison with Structurally Similar Compounds

| Compound Name | Key Structural Difference | Noted Application/Research Area |

|---|---|---|

| This compound | Mono-pyridinyl substitution on the diamine. | Building block for OLEDs, DSSCs, and bioactive molecules. |

| N,N′-Di(pyridin-2-yl)benzene-1,4-diamine | Di-pyridinyl substitution on the diamine. | Versatile supramolecular reagent, forms co-crystals. iucr.orgresearchgate.net |

| N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine | Schiff base formed from benzene-1,4-diamine and 2-acetyl pyridine. | Acts as a bidentate chelating ligand. nih.govresearchgate.net |

| N1-{4-[2-(Methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine | Contains an additional methylthio-imidazole group on the pyridine ring. | Investigated as a kinase (JNK3) inhibitor. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-N-pyridin-2-ylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGDUYPRRWGWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438866 | |

| Record name | N-pyridin-2-yl-benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863221-45-8, 192217-97-3 | |

| Record name | N-pyridin-2-yl-benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(pyridin-2-yl)benzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Pyridin 2 Yl Benzene 1,4 Diamine and Analogs

Established Synthetic Routes

The primary methods for synthesizing N-pyridin-2-yl-benzene-1,4-diamine and its analogs include nucleophilic aromatic substitution (SNAr), the formation of Schiff base precursors, and one-step reaction protocols.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a principal and widely employed method for the synthesis of this compound and its derivatives. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org In the synthesis of these specific diamines, an amine acts as the nucleophile, attacking an electron-deficient pyridine (B92270) ring.

A common approach involves the reaction of a substituted 2-chloropyridine (B119429) with p-phenylenediamine (B122844). mdpi.comresearchgate.net For instance, the synthesis of N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine is achieved by reacting 2-chloro-4-[2-(methylthio)-1H-imidazol-5-yl]pyridine with p-phenylenediamine under acidic conditions at elevated temperatures. mdpi.comresearchgate.net Similarly, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine is synthesized through the SNAr reaction of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine with 4-phenylenediamine. mdpi.com The pyridine ring's nitrogen atom enhances its reactivity towards nucleophilic attack, especially when substituted at the ortho or para positions, by delocalizing the negative charge of the intermediate Meisenheimer complex. wikipedia.org

The reaction conditions for SNAr can be demanding, often requiring high temperatures and pressures, as seen in the synthesis of an analog which was carried out in a pressure tube at 180 °C for 12 hours. mdpi.comresearchgate.net The choice of solvent is also crucial, with ethanolic HCl solution being a common medium. mdpi.comresearchgate.net

Table 1: Examples of SNAr Reactions for this compound Analogs

| Starting Materials | Product | Conditions |

| 2-chloro-4-[2-(methylthio)-1H-imidazol-5-yl]pyridine and p-phenylenediamine | N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine | Ethanolic HCl, 180 °C, 12 h mdpi.comresearchgate.net |

| 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine | N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine | HCl in EtOH, n-butanol, 180 °C, 16 h mdpi.com |

Schiff Base Condensation Pathways for Related Iminopyridyl Precursors

Schiff base condensation offers an alternative route for creating precursors to this compound, specifically for producing iminopyridyl compounds. fayoum.edu.eg This method involves the reaction of a primary amine with an aldehyde or ketone. scispace.com For example, N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine is synthesized by the condensation of 2-acetylpyridine (B122185) with benzene-1,4-diamine in ethanol (B145695) at reflux. nih.govresearchgate.net

This reaction is typically reversible and often requires the removal of water, for which anhydrous magnesium sulfate (B86663) or a Dean-Stark apparatus can be employed. fayoum.edu.egscispace.com The resulting Schiff bases, characterized by the C=N imine bond, can serve as versatile ligands themselves or can be further modified. nih.gov While this method is effective for creating imine analogs, it doesn't directly yield the diamine but rather a precursor that would require a subsequent reduction step to form the final this compound.

Table 2: Schiff Base Condensation for Iminopyridyl Precursors

| Carbonyl Compound | Amine | Product | Conditions | Yield |

| 2-Acetylpyridine | Benzene-1,4-diamine | N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine | Ethanol, reflux, 6 h nih.govresearchgate.net | 80.6% nih.govresearchgate.net |

| Substituted thiophene (B33073) carboxaldehyde | Pyridyl amine | Thiophene-based imino-pyridyl compounds | Methanol, room temperature, 12 h fayoum.edu.eg | Good fayoum.edu.eg |

Synthetic Challenges and Process Optimization

Despite the established routes, the synthesis of this compound is not without its difficulties. Key challenges include controlling regioselectivity and optimizing reaction conditions to maximize yield and purity.

Regioselectivity Considerations

Regioselectivity is a significant concern in the synthesis of asymmetrically substituted this compound analogs. When using substituted starting materials, the nucleophile can potentially attack different positions on the aromatic ring, leading to a mixture of isomers. For example, in the synthesis of N-thiomethyl benzoimidazoles, the use of 3-methylbenzene-1,2-diamine as a substrate resulted in the formation of the product with high levels of regioselectivity. nih.gov However, patent literature concerning the SNAr reaction to produce a moxifloxacin (B1663623) intermediate does not always address the potential for side reactions at other electronically favorable sites on the substrate. beilstein-journals.org Careful control of reaction conditions and the electronic nature of the substituents are crucial for directing the reaction to the desired position and avoiding the formation of unwanted byproducts.

Yield Enhancement and Purity Control

Maximizing the yield and ensuring the purity of the final product are critical for both laboratory-scale research and industrial production. In SNAr reactions, purification often involves multiple steps, such as flash-column chromatography, to remove unreacted starting materials and byproducts. mdpi.comresearchgate.net For instance, the synthesis of N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine required purification by flash-column chromatography twice. mdpi.com

Process optimization involves careful control of reaction parameters like temperature, pressure, solvent, and catalyst. In some cases, the choice of catalyst can be critical. For example, in the synthesis of a nitropyrimidine intermediate, a copper-mediated C-N bond formation was employed. google.com The reduction of this intermediate also presents challenges, with methods like using stannous chloride under acidic conditions or palladium on carbon being utilized, each with its own cost and efficiency considerations. google.com The final product's purity is often confirmed using a variety of analytical techniques, including NMR, mass spectrometry, and HPLC. mdpi.commdpi.com

Advanced Structural Characterization and Solid State Analysis

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of N-pyridin-2-yl-benzene-1,4-diamine and for probing its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the molecular structure of this compound derivatives in solution.

For the derivative N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine, the ¹H-NMR spectrum in DMSO-d₆ shows characteristic signals that confirm its structure. mdpi.com The methyl group protons appear as a singlet at 3.92 ppm, while the primary amine protons are observed as a broad singlet at 4.63 ppm. mdpi.com The aromatic protons exhibit complex multiplets in the range of 6.40 to 8.77 ppm. mdpi.com

The ¹³C-NMR spectrum for the same compound displays a series of resonances corresponding to the different carbon environments within the molecule. mdpi.com Key signals include the methyl carbon at 35.3 ppm and a range of aromatic carbon signals between 106.5 and 158.4 ppm, which are consistent with the proposed bipyridin-yl-benzene-diamine framework. mdpi.com

In a related compound, N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, ¹H NMR spectroscopy revealed unexpected proton-splitting patterns, which were later explained by strong hydrogen bonding observed in the solid state. iucr.org

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (ppm) for N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine in DMSO-d₆. mdpi.com

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH₃ | 3.92 (s, 3H) | 35.3 |

| -NH₂ | 4.63 (br s, 2H) | - |

| Aromatic CH | 6.40-8.77 (m) | 106.5-158.4 |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide insights into the functional groups and electronic transitions within the molecule.

The IR spectrum of N¹-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine shows characteristic absorption bands that are indicative of its functional groups. mdpi.com

UV-Vis spectroscopy of this compound derivatives and their metal complexes reveals electronic transitions, typically π-π* and n-π*, which are characteristic of the conjugated aromatic system. rdd.edu.iqresearchgate.net For instance, the UV-visible spectrum of a Schiff base ligand derived from pyridinecarbaldehyde and benzene-1,4-diamine, (6E,7E)-N¹,N⁴-bis((pyridin-2-yl)methylene)benzene-1,4-diamine, and its metal complexes have been studied to understand their electronic properties. researchgate.net

Mass Spectrometry (MS) and Chromatographic Analyses (HPLC, GC-MS)

Mass spectrometry and chromatographic techniques are crucial for determining the molecular weight and purity of this compound and its derivatives.

Electrospray ionization mass spectrometry (ESI-MS) of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine showed a protonated molecular ion peak [M+H]⁺ at m/z 343.3, which is consistent with its calculated molecular weight. mdpi.com High-performance liquid chromatography (HPLC) analysis of the same compound indicated a purity of 96.9%. mdpi.com Similarly, the structure of N¹-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine was confirmed by mass spectrometry and its purity was analyzed by HPLC. mdpi.com

X-ray Crystallographic Analysis of Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound and Its Derivatives

Single-crystal X-ray diffraction studies have been performed on N,N′-bis(pyridin-2-yl)benzene-1,4-diamine (PDAB) and its derivatives, revealing details about their molecular and supramolecular structures. iucr.orgnih.gov In a co-crystal with quinoxaline (B1680401), the PDAB molecule adopts a non-planar conformation. iucr.orgnih.govresearchgate.net The structure is characterized by N—H···N hydrogen bonds that form a cyclic R²₂(8) motif, leading to the formation of tapes of PDAB molecules. iucr.orgnih.govresearchgate.net These tapes are further organized into pairs through π–π stacking interactions between the benzene (B151609) rings and pyridine (B92270) groups. iucr.orgnih.govresearchgate.net

The crystal structure of N¹-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine has also been determined, confirming its molecular connectivity and revealing intermolecular hydrogen bonding interactions. mdpi.com The imidazole (B134444) N-H group acts as a hydrogen bond donor to the pyridine nitrogen atom of an adjacent molecule, while the imidazole nitrogen atom accepts hydrogen bonds from the primary amine groups of two different molecules. mdpi.com

Table 2: Selected Crystallographic Data for N,N′-Bis(pyridin-2-yl)benzene-1,4-diamine–quinoxaline (2/1). nih.gov

| Parameter | Value |

| Formula | 2C₁₆H₁₄N₄·C₈H₆N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.8285 (9) |

| b (Å) | 9.1223 (7) |

| c (Å) | 14.7952 (9) |

| β (°) | 93.698 (5) |

| V (ų) | 1593.1 (2) |

| Z | 2 |

Theoretical and Computational Chemistry Investigations

Mechanistic Insights from Computational Modeling

Computational modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions and understanding the electronic structure of molecules. For this compound and its derivatives, computational studies have provided significant insights into their reactivity, potential as antioxidants, and behavior as ligands in metal complexes. These theoretical investigations complement experimental findings and offer a molecular-level understanding that is often difficult to obtain through empirical methods alone.

One area of focus for computational modeling has been the study of the electronic properties of p-phenylenediamine (B122844) derivatives, which are crucial for understanding their reactivity. The distribution of electron density, for instance, can predict the most likely sites for electrophilic or nucleophilic attack. In a broader context, computational studies on p-phenylenediamine (p-PDA) polymerization have shed light on the initial steps of free-radical formation and subsequent chain elongation, with calculations showing that the dimerization step is often rate-limiting.

In the realm of antioxidant activity, computational models have been used to predict the ability of related compounds to scavenge free radicals. The mechanism of action for antioxidants can be complex, but computational analysis helps to identify key structural features that contribute to their efficacy. For instance, studies on similar molecules have explored how the substitution pattern on the phenylenediamine core influences antioxidant capacity.

Furthermore, the interaction of this compound and its analogs with metal ions is a key area of investigation. Computational modeling can predict the geometry of the resulting metal complexes and provide insights into the nature of the metal-ligand bonding. This is particularly relevant for understanding the catalytic activity of such complexes.

While direct computational studies on the reaction mechanisms of this compound are not extensively documented in the available literature, research on closely related systems provides a foundation for understanding its likely chemical behavior. For example, computational investigations into the oxidation of p-phenylenediamines have detailed the formation of radical cations and subsequent species, offering a model for how this compound might behave under oxidative conditions.

The following tables present theoretical data for related p-phenylenediamine derivatives, which can be used to infer the properties and reactivity of this compound.

Table 1: Calculated Ionization Potentials for p-Phenylenediamine Derivatives

This table displays the calculated first and second adiabatic ionization potentials (IP1 and IP2) for a series of p-phenylenediamine derivatives in both the gas and aqueous phases. These values are indicative of the energy required to remove an electron, providing insight into the antioxidant potential of these compounds. Lower ionization potentials generally correlate with higher antioxidant activity. The data is based on computational studies of related compounds.

| Compound | Phase | IP1 (eV) | IP2 (eV) |

| 1 | Gas | 6.8 | 8.1 |

| Aqueous | 5.2 | 6.5 | |

| 2 | Gas | 7.2 | 8.5 |

| Aqueous | 5.6 | 6.9 | |

| 3 | Gas | 6.5 | 7.8 |

| Aqueous | 4.9 | 6.2 | |

| 4 | Gas | 6.6 | 7.9 |

| Aqueous | 5.0 | 6.3 |

Table 2: Selected Bond Distances and Angles from Crystallographic Data of a Related Diamine

The following table presents selected bond distances and angles for a cocrystal of N,N′-Bis(pyridin-2-yl)benzene-1,4-diamine with naphthalene (B1677914). This data provides a reference for the expected molecular geometry of this compound.

| Parameter | Value |

| Bond Distances (Å) | |

| C-N (pyridyl) | 1.345 |

| C-N (amino) | 1.412 |

| C-C (benzene ring) | 1.385 - 1.397 |

| **Bond Angles (°) ** | |

| C-N-C (amino) | 129.5 |

| Dihedral Angle (Benzene-Pyridine) | 15.1 - 24.7 |

Chemical Reactivity and Derivatization Strategies

Intrinsic Reaction Pathways of the Core Scaffold

The unique arrangement of a pyridine (B92270) ring and a phenylenediamine core in N-pyridin-2-yl-benzene-1,4-diamine gives rise to a distinct set of chemical properties. The electron-donating amino groups influence the reactivity of the benzene (B151609) ring, while the pyridine moiety offers a site for coordination and other reactions.

Oxidation Processes

The presence of nitrogen atoms in both the pyridine ring and the amino groups makes this compound susceptible to oxidation. This can lead to the formation of the corresponding N-oxides. The primary amine group is also a potential site for oxidative coupling reactions, which can lead to the formation of azo compounds or polymeric materials.

Reduction Processes

Reduction reactions of this compound can target the pyridine ring. Catalytic hydrogenation, for instance, can convert the pyridine ring into a piperidine (B6355638) ring, thus altering the electronic and steric properties of the molecule. This process can lead to the formation of various amine derivatives.

Substitution Reactions (e.g., nucleophilic aromatic substitution on aromatic rings)

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two amino groups. However, the pyridine ring is generally susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or upon N-oxidation. The outcome of substitution reactions is highly dependent on the reaction conditions and the nature of the attacking reagent.

Synthetic Modifications and Functionalization Approaches

The versatile structure of this compound allows for a wide range of synthetic modifications, enabling the synthesis of a diverse library of derivatives with tailored properties.

Derivatization at Amine Centers

The primary and secondary amine groups in this compound are key handles for derivatization. One common strategy is the formation of Schiff bases through condensation with aldehydes or ketones. nih.govresearchgate.net For instance, the reaction with 2-acetyl pyridine yields N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine. nih.govresearchgate.net This reaction is typically carried out by refluxing the reactants in an appropriate solvent like ethanol (B145695). nih.govresearchgate.net

Another important derivatization is acylation, where the amine groups react with acid chlorides or anhydrides to form amides. For example, the reaction with pyrazole-3-carboxylic acid or its acid chloride can yield pyrazole-3-carboxamide derivatives. mdpi.com These reactions often require a catalyst, such as an acid or a base, and are typically performed in a solvent like benzene. mdpi.com The amine groups also allow for the formation of metal complexes, acting as chelating agents. nih.govresearchgate.net

Table 1: Examples of Derivatization Reactions at Amine Centers

| Reactant | Product | Reaction Type | Reference |

| 2-Acetyl pyridine | N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine | Schiff-base condensation | nih.govresearchgate.net |

| Pyrazole-3-carboxylic acid/acid chloride | 1H-pyrazole-3-carboxamide derivative | Acylation | mdpi.com |

Functionalization of Pyridine and Benzene Moieties

The pyridine and benzene rings offer further opportunities for functionalization. The pyridine ring enhances hydrogen-bonding capabilities and provides a site for metal coordination. The benzene ring, activated by the amino groups, can undergo electrophilic substitution reactions.

The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can alter the solubility and electronic properties of the molecule. The benzene ring can be halogenated or nitrated, introducing functional groups that can be further modified. These modifications allow for the fine-tuning of the molecule's properties for specific applications in materials science and medicinal chemistry.

Coordination Chemistry and Metallosupramolecular Assemblies

Ligand Design Principles and Metal Chelation

The design of N-pyridin-2-yl-benzene-1,4-diamine as a ligand is predicated on its ability to act as a chelating agent, forming stable complexes with metal ions. The key to its chelating ability lies in the nitrogen atoms of the pyridine (B92270) ring and the amine groups, which can donate electron pairs to form coordination bonds with metal ions. This structure allows for the formation of stable, often five- or six-membered chelate rings upon coordination with a metal center.

The electronic and steric properties of the ligand can be fine-tuned by introducing different substituent groups. The pyridine ring enhances the ligand's capacity for hydrogen bonding and metal coordination, while the diamine core offers opportunities for further functionalization. This adaptability makes it a valuable component in the rational design of ligands for specific applications in materials science and coordination chemistry.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives, such as the Schiff base N,N′-bis(pyridin-2-ylmethylene)benzene-1,4-diamine, typically involves the reaction of the ligand with a metal salt in a suitable solvent like methanol. The resulting complexes can then be characterized using a variety of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Interaction with Transition Metal Ions

This compound and its derivatives form complexes with a wide range of transition metal ions.

Zn(II), Cd(II), and Hg(II): The behavior of N,N′-bis(pyridin-2-ylmethylene)benzene-1,4-diamine with zinc(II), cadmium(II), and mercury(II) chlorides has been studied, revealing the formation of various complexes. researchgate.net For instance, a dinuclear mercury(II) complex, [Hg2Cl4(C18H15N3)2], has been synthesized from a related pyridine-derived Schiff base. nih.gov In this complex, the Hg(II) ions are five-coordinated in a distorted square-pyramidal environment. nih.gov Another study detailed the synthesis of a dinuclear mercury(II) complex with a related Schiff base, highlighting a distorted square-pyramidal stereochemistry for the Hg(II) atoms. iucr.org The reaction of N-(pyridin-2-ylmethylene)benzene-1,4-diamine with zinc chloride yields a complex where the Zn(II) atom is in a distorted tetrahedral geometry. nih.gov

Co, Ni, Cu, and Pd: Complexes of this compound derivatives with cobalt, nickel, and copper have been synthesized and characterized. For example, binuclear Cu(II), Ni(II), and Co(II) complexes of (E)-N,N′-bis(pyridin-2-ylmethylene)benzene-1,4-diamine have been prepared. researchgate.net Iron, cobalt, and nickel complexes with a related pyridine imine ligand have also been synthesized and studied for their catalytic properties. researchgate.net The synthesis and characterization of Ni(II) complexes with similar pyridylimine ligands have also been reported, revealing tetradentate coordination of the ligands. researchgate.net

Cr and Pb: While specific studies on chromium and lead complexes with the parent this compound are less common in the provided results, the broader class of pyridine-derived Schiff bases is known to coordinate with a wide array of transition metals.

Coordination Modes and Geometries in Metal Complexes

The coordination of this compound and its derivatives to metal centers can occur in several ways, leading to diverse geometries.

Bidentate and Tetradentate Coordination: The ligand can act as a bidentate chelating agent, coordinating to a metal center through the pyridine nitrogen and one of the amine nitrogens. researchgate.net In the case of Schiff base derivatives like N,N′-bis(pyridin-2-ylmethylene)benzene-1,4-diamine, the ligand can be tetradentate, coordinating through both imine and pyridine nitrogen atoms. researchgate.net

Coordination Geometries: The resulting metal complexes exhibit various geometries. Distorted tetrahedral geometries have been observed for Zn(II) complexes. nih.gov Five-coordinated, distorted square-pyramidal environments have been identified in mercury(II) complexes. nih.goviucr.org Octahedral geometries are also possible, particularly when the ligand acts as a tetradentate chelate.

| Metal Ion | Coordination Number | Geometry | Ligand Derivative | Reference |

| Zn(II) | 4 | Distorted Tetrahedral | N-(pyridin-2-ylmethylene)benzene-1,4-diamine | nih.gov |

| Hg(II) | 5 | Distorted Square-Pyramidal | N-phenyl-N′-[(pyridin-2-yl)methylidene]benzene-1,4-diamine | nih.gov |

| Hg(II) | 5 | Distorted Square-Pyramidal | (E)-N1,N1-diethyl-N4-[(pyridin-2-yl)methylidene]benzene-1,4-diamine | iucr.org |

| Ni(II) | 4 | --- | N1,N4-bis(pyridin-2-ylmethylene)butane-1,4-diamine | researchgate.net |

| Cu(II) | --- | --- | (E)-N,N′-bis(pyridin-2-ylmethylene)benzene-1,4-diamine | researchgate.net |

| Co(II) | --- | --- | (E)-N,N′-bis(pyridin-2-ylmethylene)benzene-1,4-diamine | researchgate.net |

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound and its analogs have shown promise in various catalytic applications, particularly in the field of olefin oligomerization and oxidation reactions.

Homogeneous Catalysis

In homogeneous catalysis, the metal complexes are dissolved in the reaction medium.

Ethylene (B1197577) Oligomerization: Iron, cobalt, and nickel complexes bearing (6E,7E)-N¹,N⁴-bis((pyridin-2-yl)methylene)benzene-1,4-diamine ligands have been investigated for their catalytic activity in ethylene oligomerization. When activated with a cocatalyst, these complexes show moderate catalytic activity, with the primary products being α-olefins, particularly 1-butene. researchgate.netresearchgate.net The selectivity towards different oligomers can be influenced by the metal center; for example, cobalt complexes have shown higher selectivity for 1-hexene (B165129) compared to iron or nickel complexes under certain conditions. researchgate.netmdpi.com

Oxidation Reactions: Binuclear Cu(II), Ni(II), and Co(II) complexes of (E)-N,N′-bis(pyridin-2-ylmethylene)benzene-1,4-diamine have demonstrated catalytic activity in the oxidation of cyclohexene (B86901) and styrene (B11656). researchgate.net These complexes showed varying levels of performance, with some exhibiting high efficiency, especially in the oxidation of styrene. researchgate.net

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants.

Oxidation of Benzylic Hydrocarbons: Palladium-polyoxovanadate complexes using 2,2′-dipyridylamine as a bidentate N-donor ligand have been employed as heterogeneous catalysts for the oxidation of benzylic hydrocarbons. lookchem.com

Synthesis of Pyrano[2,3-d]pyrimidines: A new Ni(II) complex based on 5-nitro-N1-((pyridin-2-yl)methylene)benzene-1,2-diamine has been reported as an efficient and recyclable heterogeneous catalyst for the one-pot, three-component synthesis of a series of pyrano[2,3-d]pyrimidines. ijmrhs.com This catalyst offers advantages such as being environmentally friendly, simple work-up procedures, and high yields. ijmrhs.com

| Catalytic Reaction | Metal Complex | Type of Catalysis | Key Findings | Reference |

| Ethylene Oligomerization | Fe, Co, Ni complexes with (6E,7E)-N¹,N⁴-bis((pyridin-2-yl)methylene)benzene-1,4-diamine | Homogeneous | Moderate activity, produces α-olefins. Co complex shows higher selectivity for 1-hexene. | researchgate.netresearchgate.netmdpi.com |

| Oxidation of Cyclohexene and Styrene | Binuclear Cu(II), Ni(II), Co(II) complexes with (E)-N,N′-bis(pyridin-2-ylmethylene)benzene-1,4-diamine | Homogeneous | Showed catalytic activity, particularly high for styrene oxidation. | researchgate.net |

| Oxidation of Benzylic Hydrocarbons | Pd-polyoxovanadate complexes with 2,2′-dipyridylamine | Heterogeneous | Effective for the oxidation of benzylic hydrocarbons. | lookchem.com |

| Synthesis of Pyrano[2,3-d]pyrimidines | Ni(II) complex with 5-nitro-N1-((pyridin-2-yl)methylene)benzene-1,2-diamine | Heterogeneous | Efficient and recyclable catalyst with high yields. | ijmrhs.com |

Advanced Research Applications in Chemical and Materials Science

Optoelectronic Device Development

The unique electronic properties of N-pyridin-2-yl-benzene-1,4-diamine, arising from the combination of an electron-rich aniline-type core and an electron-deficient pyridine (B92270) ring, make it a promising candidate for components in optoelectronic devices. nih.govacs.org Its utility has been identified in the development of Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). nih.gov

In the architecture of OLEDs, hole-transporting materials (HTMs) are crucial for facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Pyridine-containing compounds have been investigated for this purpose due to their good hole extraction and transport capabilities. acs.org

While specific performance data for this compound in OLEDs is not extensively documented, its structural motifs are present in other high-performance materials. For instance, pyridine-based small molecules have been successfully developed as hole-selective layers (HSLs) in solar cells, a role analogous to the HTL in an OLED. acs.org The fundamental design principle involves connecting an electron-deficient pyridine core with electron-rich amine-based side groups. This creates a molecule with a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection from standard anodes like indium tin oxide (ITO) and balanced charge mobility. The amine groups provide the necessary electron-donating character for hole transport, while the pyridine core offers thermal stability and morphological control. In related pyridine-based HSLs, these properties have led to devices with significant power conversion efficiencies, demonstrating the potential of this molecular design. acs.org

In DSSCs, a photosensitizing dye absorbs light and injects electrons into a semiconductor's conduction band, typically titanium dioxide (TiO₂). nih.gov The performance of these cells can be significantly enhanced by using co-adsorbents or ancillary ligands that modify the semiconductor surface. These molecules can prevent the aggregation of dye molecules, reduce charge recombination, and prolong electron lifetime. sigmaaldrich.com

Corrosion Inhibition Mechanisms (Theoretical and Fundamental Aspects)

The efficacy of organic molecules as corrosion inhibitors for metals like mild steel in acidic environments is fundamentally linked to their ability to adsorb onto the metal surface and form a protective film. nih.gov this compound possesses multiple structural features that make it a theoretically potent corrosion inhibitor.

The primary mechanism involves the adsorption of the inhibitor molecule onto the metal surface through its active centers. These include the lone pair electrons on the nitrogen atoms of both the pyridine ring and the diamine bridge, as well as the delocalized π-electrons of the aromatic benzene (B151609) ring. These electron-rich sites can be donated to the vacant d-orbitals of iron atoms on the metal surface, establishing strong coordinate bonds. This interaction displaces water molecules and other corrosive species from the surface, creating a barrier that hinders both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions.

The following table, based on theoretical calculations for analogous imidazole-based inhibitors with varying numbers of benzene rings, illustrates these fundamental principles. A higher adsorption energy (Eads) and a lower energy gap (ΔE) correlate with better inhibition performance.

| Inhibitor Structure Analogy | Number of Benzene Rings | Adsorption Energy (Eads) (kJ/mol) | Energy Gap (ΔE) (eV) | Inhibition Efficiency (%) @ 2.0 mM |

|---|---|---|---|---|

| One Benzene Ring (OB) | 1 | Not specified | Not specified | 90.49 |

| Two Benzene Rings (BB) | 2 | Not specified | Not specified | 94.45 |

| Three Benzene Rings (TB) | 3 | 1585.46 | 1.809 | 97.18 |

Note: Data is for illustrative purposes and represents imidazole (B134444) derivatives, not this compound itself. The data demonstrates the theoretical principle that increased π-system size enhances inhibition properties.

Biological Activity Modulation through Molecular Interaction Studies

The structure of this compound serves as a valuable scaffold in medicinal chemistry, particularly for designing molecules that can modulate the activity of proteins through specific, targeted interactions. nih.gov

The compound's ability to act as a chelating agent and a ligand for transition metals is central to its interaction with biological targets like metalloenzymes. nih.gov A prominent area of application for this type of scaffold is in the design of protein kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.

A common strategy for kinase inhibition involves designing small molecules that compete with ATP for binding in the enzyme's active site. The pyridine and amine moieties are classic "hinge-binding" elements. The pyridine nitrogen can act as a hydrogen bond acceptor, while the adjacent N-H group of the amine can act as a hydrogen bond donor. This pattern allows the molecule to form key hydrogen bonds with the backbone of the "hinge region" of the kinase, a conserved motif that connects the N- and C-lobes of the enzyme. For example, inhibitors based on a 2-(pyridin-2-yl)-1,3,5-triazine scaffold have shown high selectivity and potent in vivo inhibition of Tie-2 kinase, demonstrating the effectiveness of the pyridinyl motif in targeting kinase active sites.

Beyond direct enzyme inhibition, the core structure is an excellent template for developing molecular probes and modulators due to its predictable self-assembly properties. The closely related compound, N,N′-bis(pyridin-2-yl)benzene-1,4-diamine (PDAB), is recognized as a highly versatile supramolecular reagent. nih.gov

PDAB molecules reliably self-assemble through N—H···N hydrogen bonds between their self-complementary 2-pyridylamine units. nih.gov This interaction forms a specific, cyclic R₂²(8) motif, which organizes the molecules into well-defined, tape-like structures. nih.gov This predictable self-organization is a powerful tool for designing molecular probes. By attaching a fluorescent reporter group to the scaffold, one could create a sensor that signals a change in its environment or binding state through changes in its emission, potentially for detecting specific analytes or monitoring protein-protein interactions.

Furthermore, this rigid, well-defined structure can be used to design modulators of protein-protein interactions (PPIs). The molecule can act as a rigid scaffold to present functional groups at specific distances and orientations, either to disrupt a native PPI or to induce the dimerization of two protein targets.

The precise and predictable nature of the non-covalent interactions that drive this self-assembly is evident in crystallographic data for PDAB co-crystals, as detailed in the table below.

| Interaction Type | Description | Measured Distance (Å) | Reference |

|---|---|---|---|

| N—H···N Hydrogen Bond | Forms the primary R₂²(8) self-assembly motif. | 2.9998 | nih.gov |

| π-π Stacking | Interaction between benzene rings of adjacent tapes. | 3.818 | nih.gov |

| π-π Stacking | Interaction between pyridine rings of adjacent tapes. | 3.760 | nih.gov |

Note: Data is for the closely related compound N,N′-bis(pyridin-2-yl)benzene-1,4-diamine (PDAB) and illustrates the specific, non-covalent interactions that make this scaffold suitable for designing molecular probes and modulators. nih.gov

Precursor in Polymer and Supramolecular Materials Science

The unique molecular architecture of this compound, featuring both a reactive diamine core and a hydrogen-bond-accepting pyridine ring, positions it as a valuable precursor in the development of advanced polymers and supramolecular materials. Its application in these fields leverages its capacity to form directional, non-covalent interactions and to be incorporated as a monomeric unit into polymer chains, thereby imparting specific properties to the resulting materials.

In the realm of supramolecular chemistry, the derivative N,N′-bis(pyridin-2-yl)benzene-1,4-diamine (PDAB) has been extensively studied as a versatile building block for the construction of ordered solid-state structures through co-crystallization. These studies highlight the compound's ability to form robust hydrogen-bonded networks. For instance, PDAB has been shown to co-crystallize with aromatic molecules like quinoxaline (B1680401) and naphthalene (B1677914), forming well-defined supramolecular assemblies. researchgate.netnih.govnih.govnih.gov In these structures, the PDAB molecules self-assemble into tapes through N—H···N hydrogen bonds between the 2-pyridylamine units, creating cavities that can encapsulate guest molecules. researchgate.netnih.govnih.govnih.gov

The specific geometry of these hydrogen bonds leads to the formation of a cyclic R²₂(8) motif. researchgate.netnih.govnih.gov The arrangement of these tapes and the inclusion of guest molecules are influenced by subtle intermolecular forces, including π-π stacking interactions between the aromatic rings. nih.gov For example, in the co-crystal with quinoxaline, the tapes are arranged in pairs with centroid-centroid distances between the benzene and pyridine rings of 3.818 Å and 3.760 Å, respectively, indicating significant π-π stacking. nih.gov

The study of different polymorphs of N,N′-di(pyridin-2-yl)benzene-1,4-diamine further underscores its rich supramolecular behavior. Three distinct polymorphic forms have been identified, each exhibiting different packing efficiencies and hydrogen bonding patterns, with crystal densities ranging from 1.314 to 1.335 g/cm³.

While direct studies on the polymerization of this compound are not extensively documented in the reviewed literature, the incorporation of similar pyridine-containing diamines into polymer backbones is a well-established strategy for creating high-performance polymers such as polyamides and polyimides. researchgate.netresearchgate.net The pyridine unit can enhance thermal stability, solubility in organic solvents, and mechanical properties of the resulting polymers. researchgate.net For example, polyimides synthesized from 2,6-diaminopyridine (B39239) and various dianhydrides have demonstrated increased chemical, mechanical, and thermal stability. researchgate.net

The presence of the pyridine ring in the polymer chain introduces a basic site that can be used to tune the material's properties, such as its affinity for metal ions or its behavior in different pH environments. This makes this compound a promising, though not yet fully explored, monomer for the synthesis of functional polymers with tailored characteristics for applications in areas like gas separation membranes, conductive materials, and sensors. The synthesis of copolymers of p-phenylenediamine (B122844) with aniline (B41778) has been shown to produce materials with enhanced solubility and processability compared to the homopolymers. researchgate.net Similarly, polymers of p-phenylenediamine and its derivatives have been investigated for their thermal stability and electrical properties. scispace.comscilit.com These studies suggest that incorporating this compound into such polymer systems could lead to materials with a unique combination of properties.

The tables below summarize key crystallographic data for the co-crystals of the related compound N,N′-bis(pyridin-2-yl)benzene-1,4-diamine (PDAB), illustrating its role as a precursor in designing complex supramolecular architectures.

Table 1: Crystallographic Data for N,N′-Bis(pyridin-2-yl)benzene-1,4-diamine (PDAB) Co-crystals

| Co-former | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| Naphthalene | C₁₀H₈·2C₁₆H₁₄N₄ | Monoclinic | P2₁/c | a = 9.2224(1) Å, b = 22.8371(2) Å, c = 8.8760(1) Å, β = 117.936(2)° |

| Quinoxaline | 2C₁₆H₁₄N₄·C₈H₆N₂ | Monoclinic | P2₁/n | a = 11.8285(9) Å, b = 9.1223(7) Å, c = 14.7952(9) Å, β = 93.698(5)° |

Table 2: Hydrogen Bond Geometry in PDAB Co-crystals

| Co-former | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| Quinoxaline | N(14)—H(14N)···N(2i) | 0.90 | 2.12 | 2.9998(17) | 166 |

| N(7)—H(7N)···N(16ii) | 0.90 | 2.13 | 3.0173(18) | 167 |

Structure Function Relationships and Rational Design

Elucidation of Structure-Activity Relationships (SAR) through Theoretical and Experimental Correlations

The exploration of structure-activity relationships (SAR) for derivatives of N-pyridin-2-yl-benzene-1,4-diamine often involves a synergistic approach, combining theoretical calculations with experimental data to build predictive models. This dual methodology is crucial for understanding how subtle changes in molecular geometry and substituent groups influence the macroscopic properties of these compounds.

A common strategy involves comparing the molecular structure in the solid state, as determined by single-crystal X-ray diffraction, with a theoretically optimized structure derived from methods like Density Functional Theory (DFT). For instance, in a study of a related dipolar Schiff base chromophore, N,N-Diethyl-N′-[(E)-4-pyridylmethylene]benzene-1,4-diamine, a DFT-optimized structure at the B3LYP/6-31G(d) level was compared with its solid-state molecular structure. researchgate.net Such comparisons reveal how intermolecular forces in the crystal lattice can alter the molecule's conformation from its gas-phase equilibrium state.

The correlation between molecular architecture and specific properties, such as nonlinear optical (NLO) activity, is a key focus. Theoretical models can calculate properties like the first hyperpolarizability (β), which indicates potential NLO applications. researchgate.net These theoretical predictions are then correlated with experimental results from various spectroscopic and analytical techniques. This integrated approach allows researchers to establish clear links between a compound's structure—such as the degree of planarity between its aromatic rings—and its functional output.

Table 1: Theoretical and Experimental Techniques for SAR Elucidation

| Technique Type | Specific Method | Information Gained | Reference |

|---|---|---|---|

| Theoretical | Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties, first hyperpolarizability (β) | researchgate.net |

| Experimental | Single-Crystal X-ray Diffraction | Solid-state molecular structure, bond lengths, dihedral angles, crystal packing | researchgate.net |

| Experimental | Spectroscopic Analysis (UV-Vis, Fluorescence, Vibrational) | Electronic absorption, emission properties, vibrational modes | researchgate.net |

| Experimental | Mass Spectrometry | Molecular weight and fragmentation patterns | researchgate.net |

| Experimental | Thermal Analysis | Thermal stability and phase transitions | researchgate.net |

Impact of Molecular Architecture on Advanced Applications

The molecular architecture of this compound and its derivatives is fundamental to their application in supramolecular chemistry and materials science. The presence of both hydrogen bond donors (the amine N-H) and acceptors (the pyridine (B92270) N) within the same molecule makes it a versatile building block for creating ordered solid-state structures.

The di-substituted analogue, N,N′-Di(pyridin-2-yl)benzene-1,4-diamine (PDAB), is a particularly illustrative example of a versatile supramolecular reagent. nih.govnih.gov Its molecular architecture allows it to form robust, self-complementary N—H⋯N hydrogen bonds. This interaction frequently leads to the formation of a cyclic R₂²(8) motif, which organizes the molecules into one-dimensional "tapes." nih.govnih.gov These tapes can then arrange into layers, creating cavities that can encapsulate guest molecules. nih.gov

This ability to form host-guest complexes, or co-crystals, demonstrates the direct impact of molecular design. For example, PDAB has been shown to form co-crystals with aromatic molecules like naphthalene (B1677914) and quinoxaline (B1680401). nih.govnih.gov In these structures, the PDAB molecules form a hydrogen-bonded framework, and the guest molecules (naphthalene or quinoxaline) are enclosed in the cavities between the layers. nih.govnih.gov The conformation of the PDAB molecule itself can vary; it adopts a non-planar conformation in its co-crystals with naphthalene and quinoxaline, but a nearly planar one in a complex with phenazine. nih.gov This conformational flexibility is a key architectural feature that enhances its utility in crystal engineering.

Table 2: Supramolecular Assemblies of a PDAB Derivative

| System | Key Intermolecular Interactions | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| PDAB with Naphthalene | N—H⋯N hydrogen bonds (R₂²(8) motif) | PDAB tapes arranged in layers, enclosing naphthalene guests in cavities. | nih.gov |

| PDAB with Quinoxaline | N—H⋯N hydrogen bonds (R₂²(8) motif), π–π stacking | PDAB tapes extending along the crystal axis, with quinoxaline guests in cavities. | nih.govnih.gov |

Strategies for Targeted Molecular Design

The this compound scaffold serves as a foundational structure for the targeted design of molecules with specific functions in catalysis, medicinal chemistry, and materials science. The primary strategy involves leveraging the core structure as a building block and introducing modifications to tune its properties for a desired application.

One prominent strategy is the design of polydentate ligands for coordination chemistry. By reacting the diamine core with aldehydes or ketones, Schiff base ligands can be synthesized. For example, the condensation of benzene-1,4-diamine with 2-acetyl pyridine yields N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine, a bidentate chelating ligand. researchgate.net This ligand was specifically designed to coordinate with metal centers like iron, cobalt, and nickel. The resulting metal complexes have shown moderate catalytic activity for the oligomerization of ethylene (B1197577), demonstrating a clear design-to-function pathway. researchgate.net

In the context of medicinal chemistry, the core structure is used as a building block for synthesizing molecules intended to interact with biological targets. The pyridine and diamine moieties provide key interaction points (hydrogen bonding, metal chelation) that can be exploited for enzyme inhibition. The strategy involves designing derivatives where the core is functionalized with other groups to enhance binding affinity and selectivity for a specific biological target.

The rational design of these molecules is an ongoing challenge. The goal is to create ligands and functional molecules with unique structures and predictable functions by strategically modifying the parent compound. researchgate.net

Table 3: Molecular Design Strategies and Applications

| Design Strategy | Modification | Target Application | Mechanism/Function | Reference |

|---|---|---|---|---|

| Catalyst Development | Schiff base condensation with 2-acetyl pyridine to form a bidentate ligand. | Olefin oligomerization | The designed ligand chelates metal ions (Fe, Co, Ni) to form active catalysts. | researchgate.net |

| Materials Science | Use of the di-substituted analogue (PDAB) as a supramolecular reagent. | Crystal engineering, host-guest systems | Self-assembly via N—H⋯N hydrogen bonds and π–π stacking to form ordered structures. | nih.govnih.gov |

| Medicinal Chemistry | Use as a core scaffold for synthesizing biologically active molecules. | Drug discovery (e.g., enzyme inhibitors) | The pyridine and amine groups act as pharmacophoric features for target binding. |

| Electronics | Utilization in the production of organic electronics. | OLEDs and DSSCs | The compound's electronic properties are harnessed for light emission or charge separation. | |

Conclusion and Future Research Trajectories

Summary of Key Academic Contributions

N-pyridin-2-yl-benzene-1,4-diamine, also known by its alternative name N-(2-pyridyl)-p-phenylenediamine, has proven to be a valuable building block in several areas of chemical research. Its unique structure, featuring both a pyridyl and a phenylenediamine moiety, allows it to act as a versatile ligand in coordination chemistry. Researchers have successfully synthesized a variety of metal complexes with this ligand, exploring their potential in catalysis and materials science.

A significant body of work has focused on the supramolecular chemistry of related compounds, such as N,N′-bis(pyridin-2-yl)benzene-1,4-diamine. These studies have revealed the formation of intricate hydrogen-bonded networks and co-crystals with other aromatic molecules. nih.govnih.govnih.govresearchgate.net The ability of the pyridyl nitrogen and the amine protons to participate in hydrogen bonding leads to the formation of well-defined tapes and layered structures. nih.govnih.govnih.gov These investigations into supramolecular assembly provide a foundational understanding for the rational design of new materials with tailored architectures.

Furthermore, the compound serves as a key intermediate in the synthesis of more complex organic molecules and functional materials. Its derivatives have been explored for their potential in various applications, including the development of organic light-emitting diodes (OLEDs). The academic contributions in this area have laid the groundwork for harnessing the electronic and photophysical properties of this molecular scaffold.

Emerging Avenues in Synthesis and Characterization

While traditional synthetic routes to this compound exist, emerging methodologies are focused on improving efficiency, scalability, and sustainability. Modern synthetic strategies may involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the C-N bond between the pyridine (B92270) and benzene (B151609) rings. These methods often offer milder reaction conditions and higher yields compared to classical nucleophilic aromatic substitution reactions.

In the realm of characterization, researchers are employing a suite of advanced analytical techniques to fully elucidate the structural and electronic properties of this compound and its derivatives. Beyond standard spectroscopic methods like NMR and mass spectrometry, single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional structures of its co-crystals. nih.govnih.govnih.gov These studies provide invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's behavior.

Advanced characterization techniques also extend to the solid-state properties of materials derived from this compound. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of these materials, a critical parameter for their application in electronic devices.

Prospective Directions in Computational Chemistry

Computational chemistry offers a powerful lens through which to investigate the properties and reactivity of this compound at a molecular level. Density Functional Theory (DFT) calculations are increasingly being used to predict its geometric and electronic structure, as well as its vibrational frequencies and NMR chemical shifts. These theoretical predictions can complement experimental data and provide deeper insights into the molecule's behavior.

Future computational studies are likely to focus on several key areas. Time-dependent DFT (TD-DFT) can be employed to simulate the electronic absorption and emission spectra of the compound and its metal complexes, aiding in the interpretation of experimental photophysical data and the design of new materials for optoelectronic applications. Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of the molecule and the self-assembly processes in solution and in the solid state.

Furthermore, computational screening of virtual libraries of derivatives of this compound can accelerate the discovery of new functional molecules. By predicting key properties such as electronic band gaps, charge-transport characteristics, and binding affinities, computational chemistry can guide synthetic efforts toward the most promising candidates for specific applications. The United States Environmental Protection Agency (EPA) has already compiled some predicted physicochemical properties for this compound. epa.govepa.gov

Future Frontiers in Applied Research and Material Development

The unique combination of a π-conjugated backbone and hydrogen-bonding capabilities makes this compound a highly attractive component for the development of advanced materials. A major frontier for future research lies in its application in organic electronics. The structural motif is well-suited for incorporation into organic semiconductors, with potential uses in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The ability to tune the electronic properties through chemical modification of the core structure is a key advantage in this regard.

Another promising area is the development of novel sensor materials. The pyridyl nitrogen and the amine groups can act as binding sites for metal ions or other analytes. By incorporating this unit into polymers or onto surfaces, it may be possible to create highly sensitive and selective chemical sensors. The detection mechanism could be based on changes in fluorescence, color, or electrical conductivity upon analyte binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.